molecular formula C13H15NO4 B11768872 5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid CAS No. 886501-95-7

5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid

Cat. No.: B11768872
CAS No.: 886501-95-7
M. Wt: 249.26 g/mol
InChI Key: SZCGVRDHMGBDDC-UHFFFAOYSA-N
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Description

5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid is a heterocyclic compound that belongs to the oxazine family Oxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method can be performed under conventional heating or microwave conditions. The reaction yields the target heterocycles in modest to good chemical yields under mild reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Nucleophiles: Such as amines and thiols.

Major Products

The major products formed from these reactions include various substituted oxazines and dihydro analogs, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as human leukocyte elastase, which plays a role in tissue degeneration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities

Properties

CAS No.

886501-95-7

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

5-(4-oxo-2H-1,3-benzoxazin-3-yl)pentanoic acid

InChI

InChI=1S/C13H15NO4/c15-12(16)7-3-4-8-14-9-18-11-6-2-1-5-10(11)13(14)17/h1-2,5-6H,3-4,7-9H2,(H,15,16)

InChI Key

SZCGVRDHMGBDDC-UHFFFAOYSA-N

Canonical SMILES

C1N(C(=O)C2=CC=CC=C2O1)CCCCC(=O)O

Origin of Product

United States

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